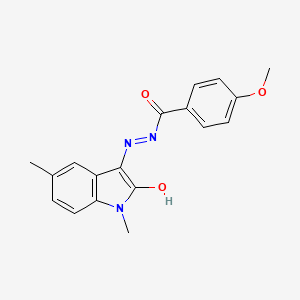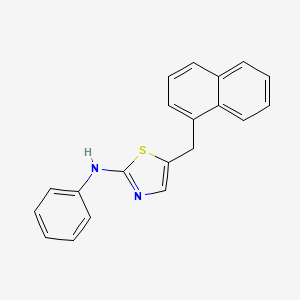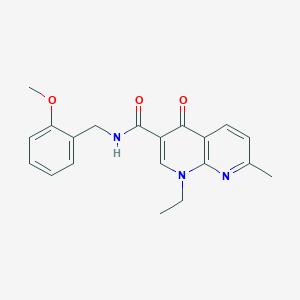![molecular formula C18H19NO3 B5600777 3-[(4-phenylbutanoyl)amino]phenyl acetate](/img/structure/B5600777.png)
3-[(4-phenylbutanoyl)amino]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"3-[(4-phenylbutanoyl)amino]phenyl acetate" belongs to a class of organic compounds that are characterized by their complex functional groups, including amide (–CONH–) and ester (–COO–) functionalities. These functional groups often confer on these molecules a wide range of chemical behaviors and applications in various fields, such as pharmaceuticals, materials science, and organic synthesis.
Synthesis Analysis
The synthesis of compounds similar to "this compound" typically involves multi-step organic reactions. For example, the asymmetric synthesis of 3-amino-2-hydroxy-4-phenylbutanoate, a related compound, has been achieved through stereoselective aldimine coupling reactions in the presence of Lewis acids (H. Ha, Y. Ahn, & Gwan Sun Lee, 1999). This process may involve similar steps or reactions for the synthesis of "this compound," utilizing specific reagents and catalysts to form the desired bonds and functional groups.
Molecular Structure Analysis
The molecular structure of compounds like "this compound" can be complex, involving multiple functional groups attached to a phenyl ring. X-ray crystallography and NMR spectroscopy are common techniques used for structural determination. For instance, the structure of closely related compounds has been elucidated using these methods, providing insights into their geometric and electronic configurations which are crucial for understanding their reactivity and physical properties (S. Patil et al., 2012).
Chemical Reactions and Properties
The presence of amide and ester functionalities in "this compound" suggests that it may undergo reactions typical for these groups. Amides can participate in hydrolysis, aminolysis, and condensation reactions, while esters can undergo hydrolysis, transesterification, and reactions with Grignard reagents. Research on similar compounds has shown diverse reactivity, especially in the context of synthesizing biologically active molecules (Yong Zhang et al., 2009).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Tetrazole-containing Derivatives : The reactivity of amino and carboxy groups in related compounds has been utilized to prepare tetrazole-containing derivatives, showcasing applications in synthetic chemistry and possibly in the development of new materials or pharmaceuticals (Putis, Shuvalova, & Ostrovskii, 2008).
- Schiff Base Organotin(IV) Complexes : Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and characterized, demonstrating potential as anticancer drugs through in vitro cytotoxicity studies (Basu Baul, Basu, Vos, & Linden, 2009).
Pharmacological Applications
- Phenibut Analysis : A method for quantifying phenibut, a related compound with mood-elevating and tranquilizing effects, in biological matrices highlights its significance in clinical and pharmacological research (Grinberga, Zvejniece, Liepinsh, Dambrova, & Pugovics, 2008).
Material Science Applications
- Graphene Oxide/Rare-Earth Hybrid Materials : The synthesis of graphene oxide/rare-earth complex hybrid luminescent materials suggests applications in medicine and drug delivery, due to their good solubility, long luminescent lifetime, and high fluorescence quantum yield (Zhao, Huang, Yanxin, Tang, Wang, Jixian, Belfiore, & Kipper, 2016).
Synthetic Chemistry
- Ionic Liquid Catalysis : Research on the synthesis of 4-arylidene-2-phenyl-5(4H)oxazolones using ionic liquids under solvent-free conditions indicates greener, safer, and more efficient synthetic pathways, relevant for creating compounds with potential biological activity (Jadhav, Sarkate, Farooqui, & Shinde, 2017).
Propriétés
IUPAC Name |
[3-(4-phenylbutanoylamino)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-14(20)22-17-11-6-10-16(13-17)19-18(21)12-5-9-15-7-3-2-4-8-15/h2-4,6-8,10-11,13H,5,9,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTAWSFDCCZQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2-hydroxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5600739.png)
![rel-(3aS,6aS)-1-{[2-(propylthio)-5-pyrimidinyl]methyl}octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5600745.png)
![1-(2,6-dimethylbenzoyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5600747.png)
![4-{2-[(2,4-dimethylphenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5600756.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}azepane](/img/structure/B5600772.png)
![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5600774.png)
![methyl [(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]acetate](/img/structure/B5600782.png)
![{4-[5-(1H-indol-1-ylmethyl)-2-furoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5600788.png)
![2-chloro-4-{2-[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}phenol](/img/structure/B5600795.png)